Cas no 863588-12-9 (3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

3-Ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with an ethyl group at the 3-position and a 4-phenylpiperazin-1-yl moiety at the 6-position. This structure confers potential pharmacological relevance, particularly in central nervous system (CNS) targeting applications, due to the presence of the phenylpiperazine pharmacophore. The compound's rigid yet flexible scaffold may enhance binding affinity and selectivity for specific receptor subtypes. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The ethyl group may improve lipophilicity, influencing pharmacokinetic properties. Analytical characterization is facilitated by well-defined spectral and crystallographic data.
3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
863588-12-9 structure
Product Name:3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:863588-12-9
MF:C16H20N4O2
MW:300.355603218079
CID:6571935
PubChem ID:6623965
Update Time:2025-10-30

3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 3-ethyl-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
    • SR-01000101018-2
    • AKOS002051649
    • SR-01000101018-1
    • F0693-0974
    • ChemDiv3_012013
    • 863588-12-9
    • CCG-195430
    • BRD-K15312287-001-01-9
    • SR-01000101018
    • HMS1507C01
    • 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
    • Inchi: 1S/C16H20N4O2/c1-2-20-15(21)12-14(17-16(20)22)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,22)
    • InChI Key: BKAGRYUEQFUZQE-UHFFFAOYSA-N
    • SMILES: O=C1N(CC)C(C=C(N1)N1CCN(C2C=CC=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 300.15862589g/mol
  • Monoisotopic Mass: 300.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.9Ų

3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

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Additional information on 3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Comprehensive Overview of 3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 863588-12-9)

The compound 3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 863588-12-9) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its intricate architecture, featuring a tetrahydropyrimidine-2,4-dione core coupled with a phenylpiperazine moiety, positions it as a promising candidate for various therapeutic applications. Researchers are particularly intrigued by its potential interactions with neurotransmitter systems, which could pave the way for novel treatments targeting neurological disorders.

In recent years, the scientific community has shown growing interest in piperazine derivatives due to their versatility in drug design. The incorporation of a phenylpiperazine group in 3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione enhances its binding affinity to specific receptors, making it a subject of extensive structure-activity relationship (SAR) studies. This compound's CAS No. 863588-12-9 is frequently cited in patents and academic papers, reflecting its relevance in modern medicinal chemistry.

One of the most searched questions regarding this compound revolves around its synthetic pathways and pharmacological properties. Current literature suggests that 3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be synthesized through multi-step organic reactions, often involving condensation and cyclization techniques. Its bioavailability and metabolic stability are also hot topics, as these factors critically influence its potential as a drug candidate. Researchers are leveraging advanced computational tools, such as molecular docking and QSAR modeling, to predict its behavior in biological systems.

The rise of AI-driven drug discovery has further amplified interest in compounds like 3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. Machine learning algorithms are being employed to optimize its chemical structure for enhanced efficacy and reduced side effects. Additionally, the compound's potential applications in neuroprotection and cognitive enhancement align with the increasing public focus on mental health and neurodegenerative diseases, such as Alzheimer's and Parkinson's.

From a commercial perspective, CAS No. 863588-12-9 is often listed in chemical catalogs as a high-purity reference standard for research purposes. Its demand is driven by academic institutions, pharmaceutical companies, and contract research organizations (CROs) engaged in preclinical studies. Quality control measures, including HPLC and NMR spectroscopy, are routinely applied to ensure the compound's purity and consistency.

Environmental and safety considerations are also critical when working with 3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. While it is not classified as hazardous, proper handling protocols must be followed to minimize risks. The compound's ecotoxicological profile is under investigation to assess its impact on aquatic and terrestrial ecosystems, a topic increasingly relevant in the era of green chemistry.

In summary, 3-ethyl-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 863588-12-9) represents a fascinating intersection of chemistry, biology, and technology. Its multifaceted applications and ongoing research make it a compound worth watching in the evolving landscape of drug development and biochemical innovation.

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